REACTION_CXSMILES
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C([N-]C(C)C)(C)C.[Li+].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][C:17]([OH:19])=[O:18])=[CH:12][CH:11]=1.I[CH2:21][CH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1>O1CCCC1.CN1CCCN(C)C1=O.CN1CCCN(C)C1=O>[Cl:9][C:10]1[CH:11]=[CH:12][C:13]([CH:16]([CH2:21][CH:22]2[CH2:26][CH2:25][CH2:24][CH2:23]2)[C:17]([OH:19])=[O:18])=[CH:14][CH:15]=1 |f:0.1,4.5|
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
5.76 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)CC(=O)O
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Name
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tetrahydrofuran 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
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Quantity
|
84 mL
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Type
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solvent
|
Smiles
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O1CCCC1.CN1C(N(CCC1)C)=O
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Name
|
|
Quantity
|
7.45 g
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Type
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reactant
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Smiles
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ICC1CCCC1
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Name
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|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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CN1C(N(CCC1)C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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The resulting solution was stirred at −78° C. for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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This solution was stirred at −78° C. for 4 h
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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The reaction was then warmed to 25° C.
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Type
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STIRRING
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Details
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was stirred at 25° C. for 16 h
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Duration
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16 h
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Type
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CUSTOM
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Details
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The reaction mixture was then quenched by the dropwise addition of a saturated aqueous ammonium chloride solution (20 mL)
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Type
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CUSTOM
|
Details
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The excess solvent was removed in vacuo
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Type
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ADDITION
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Details
|
The mixture was then poured into water (150 mL)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)O)CC1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.76 g | |
YIELD: PERCENTYIELD | 79.1% | |
YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |